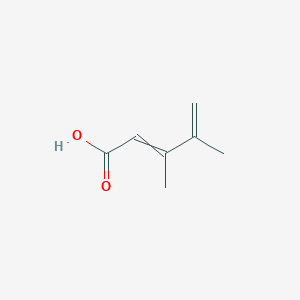
3,4-Dimethylpenta-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylpenta-2,4-dienoic acid: is an organic compound with the molecular formula C7H10O2 It is characterized by the presence of a carboxylic acid group and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylpenta-2,4-dienoic acid can be achieved through several methods. One common approach involves the Claisen-Cope rearrangement of the pyrolytic product of the corresponding acetals, followed by condensation reactions . Another method includes the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in DMSO .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dimethylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diene system into single bonds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium chlorochromate (KCC) is commonly used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium or platinum catalysts.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted dienoic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dimethylpenta-2,4-dienoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its conjugated diene system makes it a valuable building block for various chemical reactions .
Biology and Medicine: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antibacterial, antifungal, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific structural properties.
Wirkmechanismus
The mechanism of action of 3,4-Dimethylpenta-2,4-dienoic acid involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in pericyclic reactions, such as the Diels-Alder reaction, which is crucial for the formation of cyclic compounds. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethylpenta-3,4-dienal: This compound shares a similar diene system but differs in the presence of an aldehyde group instead of a carboxylic acid.
2,4-Dimethylpenta-1,3-diene: This compound has a similar diene system but lacks the carboxylic acid group.
Uniqueness: 3,4-Dimethylpenta-2,4-dienoic acid is unique due to its combination of a conjugated diene system and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
63797-81-9 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
3,4-dimethylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C7H10O2/c1-5(2)6(3)4-7(8)9/h4H,1H2,2-3H3,(H,8,9) |
InChI-Schlüssel |
JFGDQTHONXCLKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















